11-(4-ethoxyphenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione
Description
This compound is a tricyclic heterocyclic system featuring a sulfur atom (7-thia), two nitrogen atoms (9,11-diaza), and two ketone groups (10,12-dione). The substituents include a 4-ethoxyphenyl group at position 11 and a 2-methylbenzyl moiety at position 7.
Properties
IUPAC Name |
11-(4-ethoxyphenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-30-19-13-11-18(12-14-19)27-23(28)22-20-9-6-10-21(20)31-24(22)26(25(27)29)15-17-8-5-4-7-16(17)2/h4-5,7-8,11-14H,3,6,9-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFXCUFHYUCCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ethoxy vs. Methoxy and Sulfanyl Groups
- 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (CAS: 332145-18-3) Key Differences: The methoxy group (vs. ethoxy) reduces steric bulk and slightly decreases electron-donating capacity. Implications: The ethoxy group in the target compound may improve solubility in non-polar environments, while the methylbenzyl substituent enhances lipophilicity, possibly favoring blood-brain barrier penetration .
Tricyclic Frameworks with Varied Heteroatoms
- 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- Key Differences : This compound lacks sulfur atoms and features a diphenylmethylene group. Tested against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and viruses (e.g., HIV-1), it showed moderate activity, suggesting that sulfur inclusion in the target compound could modulate antimicrobial efficacy .
- Implications : The 7-thia group in the target compound may enhance stability via sulfur’s polarizability or participate in enzyme binding interactions absent in nitrogen-only analogs .
Thiazole-Containing Analogs
- The ethyl and thiazolylmethylsulfanyl groups contrast with the target’s ethoxyphenyl and methylbenzyl moieties. Implications: Thiazole’s electronegativity may improve binding to enzymes like viral proteases, but the target compound’s ethoxyphenyl group could offer better solubility in aqueous environments .
Structural and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
